molecular formula C4H8O2 B138189 3-Butene-1,2-diol CAS No. 497-06-3

3-Butene-1,2-diol

Cat. No.: B138189
CAS No.: 497-06-3
M. Wt: 88.11 g/mol
InChI Key: ITMIAZBRRZANGB-UHFFFAOYSA-N
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Description

It is a metabolite of 1,3-butadiene and serves as a precursor for synthesizing various chiral building blocks . This compound is characterized by the presence of both hydroxyl and alkene functional groups, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Target of Action

3-Butene-1,2-diol (BDD) is a major metabolite of 1,3-butadiene (BD) . The primary targets of BDD are certain enzymes that play a role in inflammation and cancer development.

Mode of Action

Studies suggest that bdd may inhibit the activity of certain enzymes involved in inflammation and cancer development. This inhibition could lead to a reduction in inflammation and cancer cell growth.

Biochemical Pathways

BDD interacts with oxygen to form polyperoxide, whose thermal decomposition or hydrogenation leads to the formation of 2-butene-1,4-diol, this compound, or butanediols together with furan and acrolein . BDD can also undergo oxidation to form hydroxymethylvinyl ketone (HMVK) .

Pharmacokinetics

BDD is rapidly metabolized in mice at doses ranging from 10 to 250 mg/kg . The kinetics of BDD metabolism are dose-dependent, with clearance varying five-fold in this dose range . The plasma half-life of BDD is four times longer in rats than in mice .

Result of Action

The metabolism of BDD results in the formation of reactive intermediates that could play a role in the toxicity of 1,3-butadiene . These intermediates may cause depletion of hepatic and renal nonprotein thiols , potentially leading to hepatotoxicity .

Action Environment

The action of BDD can be influenced by environmental factors such as temperature and pressure . For instance, short reaction times (1–15 min) at high temperature (225–275 °C) and moderate pressure have been reported in the production of this compound .

Biochemical Analysis

Biochemical Properties

3-Butene-1,2-diol is involved in the deoxydehydration (DODH) of biobased erythritol . This process relies on specific assets of multistep continuous flow processing . Detailed mechanistic and computational studies on erythritol show that either this compound or butadiene are obtained in high selectivity and yield on demand, as a function of the DODH reagent/substrate ratio and of the process parameters .

Cellular Effects

In a study conducted on male Sprague-Dawley rats and B6C3F1 mice, this compound was found to cause significant alterations in liver integrity . The rats experienced hypoglycemia and had lesions in the liver 4 hours after treatment with this compound .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with glutathione (GSH) and glutathione disulfide (GSSG) in the liver . The depletion of hepatic GSH and GSSG preceded the this compound-induced hypoglycemia and hepatotoxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows different effects over time. For instance, rats administered with 200 mg/kg this compound had depleted hepatic GSH and GSSG levels at 1 hour but not at 4 or 24 hours after treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rats given 250 mg/kg this compound, 2 out of 4 died within 24 hours . Rats administered 200 mg/kg this compound had liver lesions but no death or hypoglycemia was observed four or 24 hours after treatment .

Metabolic Pathways

This compound is involved in the metabolic pathway of 1,3-butadiene . It is metabolized in mouse, rat, and human microsomes to butadiene monoxide (BMO) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Butene-1,2-diol can be synthesized through the deoxydehydration of erythritol. This process involves a continuous flow procedure that relies on specific assets of multistep continuous flow processing. The reaction typically occurs at high temperatures (225–275°C) and moderate pressures, with short reaction times ranging from 1 to 15 minutes .

Industrial Production Methods: In an industrial setting, this compound is produced using a biobased continuous flow strategy. This method involves the deoxydehydration of erythritol, followed by further conversion into its corresponding carbonate, 4-vinyl-1,3-dioxolan-2-one (vinyl ethylene carbonate), an important industrial building block .

Chemical Reactions Analysis

Types of Reactions: 3-Butene-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1,2-Dihydroxy-3-butene
  • 3-Buten-2-ol
  • cis-2-Butene-1,4-diol
  • 2-Methyl-3-buten-2-ol

Comparison: 3-Butene-1,2-diol is unique due to its dual functionality, possessing both hydroxyl and alkene groups. This makes it more versatile in chemical reactions compared to similar compounds like 3-Buten-2-ol, which lacks the second hydroxyl group, or cis-2-Butene-1,4-diol, which has a different structural arrangement .

Properties

IUPAC Name

but-3-ene-1,2-diol
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InChI

InChI=1S/C4H8O2/c1-2-4(6)3-5/h2,4-6H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMIAZBRRZANGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
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DSSTOX Substance ID

DTXSID60870564
Record name Erythrol
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Molecular Weight

88.11 g/mol
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Physical Description

Clear colorless liquid with a mild odor of alcohol; [Acros Organics MSDS]
Record name 3-Butene-1,2-diol
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Vapor Pressure

0.24 [mmHg]
Record name 3-Butene-1,2-diol
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CAS No.

497-06-3, 86161-40-2
Record name 3-Butene-1,2-diol
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Synthesis routes and methods

Procedure details

A 1 M methanolic solution of 3-butene-1,2-diol (ex Eastman) was prepared in a volumetric 1-l flask. From this flask, 1.10 ml/min of the solution were continuously fed to the ozonolysis reactor, which was the same as in Example 1. Ozone and the dihydroxybutene solution were dosed to the bottom of the tube and conducted through the reactor in a co-current operation. The temperature of the jacket cooler was adjusted to −1° C., at which the temperature of the first compartment did not rise above 12° C. From the top of the reactor, the readily ozonized solution was led to a reservoir, in which a stationary volume of a few milliliters was freed of ozone traces by nitrogen stripping. From this reservoir, the solution was continuously pumped into the glass autoclave with 20 g of a methanol suspension of 5% palladium type 39 catalyst (ex Johnson Matthey) on active carbon support, and the gas turbine was adjusted to 1,000 rpm. The reactor was adjusted to a constant hydrogen pressure of 2 bar and ambient temperature. After 342 min the dosing was stopped and the reduction was continued for another 20 min. Subsequently, the reaction mixture was removed from the catalyst by filtration over a sintered metal filter placed in the bottom of the autoclave. The solvent was removed from the reaction mixture and 300 ml of water were added to the crude reaction product. In order to remove traces of methanol together with the water, freeze-drying was applied to the reaction mixture. Subsequently, twice times 150 g of water were added and distilled off in order to destroy the hemiacetal and remove the methanol released. Finally, the product was again isolated via freeze-drying after another 300 ml of water had been added. 26.17 g (77%) of glyceraldehyde were isolated as a highly viscous syrup which slowly crystallized.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 3-Butene-1,2-diol is primarily metabolized in the liver through various pathways. It can be oxidized by cytochrome P450 enzymes to form reactive metabolites like hydroxymethylvinyl ketone (HMVK) [, , , ] and 3,4-epoxy-1,2-butanediol (EB-diol) [, , ]. Additionally, alcohol dehydrogenase can oxidize this compound to 1-hydroxy-2-butanone (HBO) []. Conjugation with glutathione, leading to mercapturic acid metabolites, is another significant detoxification pathway [, ].

ANone: The reactive metabolites of this compound, particularly HMVK and EB-diol, are considered potentially toxic. These metabolites can form adducts with DNA and proteins, potentially leading to mutations and cellular damage [, , , , , ]. Studies have shown that this compound administration can lead to hepatic and renal glutathione depletion, indicating oxidative stress [, ]. Additionally, this compound exposure has been linked to hypoglycemia and hepatotoxicity in rats, although the exact mechanisms are not fully understood [, ].

ANone: Yes, significant species differences have been observed. Mice appear to be more efficient than rats at metabolizing 1,3-butadiene, the parent compound of this compound, to the highly reactive 1,2;3,4-diepoxybutane []. This difference in metabolic activation may contribute to the higher susceptibility of mice to 1,3-butadiene-induced carcinogenesis. Additionally, rats exhibit higher urinary excretion of unconjugated this compound compared to mice, suggesting differences in their detoxification mechanisms [].

ANone: The molecular formula of this compound is C4H8O2, and its molecular weight is 88.11 g/mol.

ANone: While the provided research papers don't go into extensive detail about spectroscopic characterization, they do reference the use of various analytical techniques for identification and quantification. These include Gas Chromatography-Mass Spectrometry (GC/MS) [, , , , ] and Nuclear Magnetic Resonance (NMR) spectroscopy [, , ]. These techniques are commonly used to confirm the identity and purity of this compound, analyze its fragmentation patterns, and elucidate its structure.

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